(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antifungal activity, pharmacokinetics, and structure-activity relationships.
- Molecular Formula : CHNO
- Molecular Weight : 254.32 g/mol
- CAS Number : 226387-12-8
Antifungal Activity
Recent studies have shown that derivatives of 4,5-dihydrooxazole, including this compound, exhibit significant antifungal properties. For instance, compounds with similar structures have demonstrated broad-spectrum antifungal activity against various pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
Minimum Inhibitory Concentration (MIC) Data
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
A30 | Candida albicans | 0.03 - 0.5 |
A31 | Cryptococcus neoformans | 0.25 - 2 |
A33 | Aspergillus fumigatus | 0.25 - 2 |
These findings indicate that this compound and its analogs can be effective against fungal infections, potentially serving as a basis for new antifungal therapies .
Pharmacokinetics
Pharmacokinetic studies on related compounds have shown promising results regarding their metabolic stability and absorption characteristics. For example:
- Metabolic Stability : Compounds similar to this compound exhibited half-lives of approximately 69.4 to 80.5 minutes in human liver microsomes.
- Absorption : The bioavailability score for these compounds suggests moderate absorption potential in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Quinoline Moiety : The presence of the quinoline ring is critical for its antifungal activity.
- Dihydrooxazole Ring : This component contributes to the compound's ability to interact with biological targets effectively.
Research indicates that modifications in these structural elements can lead to variations in potency and selectivity against different pathogens .
Case Studies
-
Antifungal Efficacy : In a controlled study involving various oxazole derivatives, it was found that the introduction of tert-butyl groups significantly enhanced antifungal activity against resistant strains of Candida species.
"Compounds with bulky substituents like tert-butyl showed improved interaction with fungal cell membranes" .
- Pharmacokinetic Evaluation in Rats : A study involving SD rats demonstrated favorable pharmacokinetic profiles for related compounds, indicating potential for therapeutic use in humans.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECIAWBAXVMXKI-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179259 | |
Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226387-12-8 | |
Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=226387-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 226387-12-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.